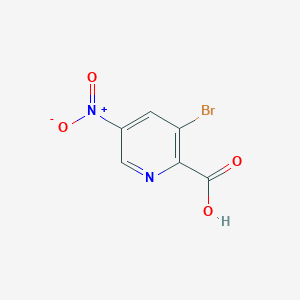

3-Bromo-5-nitropicolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

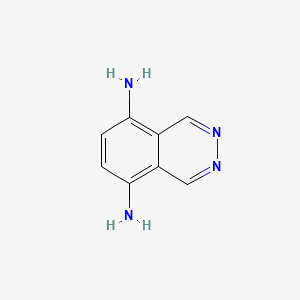

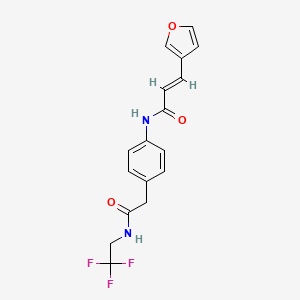

3-Bromo-5-nitropicolinic acid is an organic compound that belongs to the class of picolinic acids. It has a molecular formula of C6H3BrN2O4 and a molecular weight of 247 .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-nitropicolinic acid consists of a pyridine ring substituted with a bromo group, a nitro group, and a carboxylic acid group . The InChI code for this compound is 1S/C6H3BrN2O4/c7-3-1-4 (9 (12)13)5 (6 (10)11)8-2-3/h1-2H, (H,10,11) .Physical And Chemical Properties Analysis

3-Bromo-5-nitropicolinic acid has a predicted boiling point of 389.3±42.0 °C and a predicted density of 2.004±0.06 g/cm3 . Its pKa value is predicted to be 1.46±0.26 .Aplicaciones Científicas De Investigación

Synthesis of PI3K/mTOR Inhibitors

"3-Bromo-5-nitropicolinic acid" is utilized in the synthesis of potent PI3K/mTOR inhibitors, which are critical in cancer research for their role in regulating cell growth, proliferation, and survival. The compound serves as an important intermediate in the synthesis of quinoline inhibitors, indicating its significance in the development of novel therapeutic agents (Fei Lei et al., 2015).

Development of Chelating Ligands

Research into novel chelating ligands for metal complexation has explored derivatives of "3-Bromo-5-nitropicolinic acid." These ligands, particularly when incorporating bromoquinoline structures, demonstrate potential in forming complexes with metals, which could have applications ranging from catalysis to the design of new materials (Yi Hu, Gang Zhang, R. Thummel, 2003).

Catalysts for Carbon-Carbon Bond Formation

The compound's derivatives have been used in the synthesis of platinum(II) NCN pincer complexes, acting as catalysts for carbon-carbon bond formation. This illustrates its utility in facilitating crucial reactions in organic synthesis, potentially leading to the discovery of new chemical reactions and the development of more efficient synthetic routes (J. Fossey, C. Richards, 2004).

Spectrophotometric Determination of Metals

Derivatives of "3-Bromo-5-nitropicolinic acid" have been applied in the development of spectrophotometric reagents for the determination of metal ions. These applications underscore the role of such compounds in analytical chemistry, particularly in the sensitive and selective detection of metals in various samples (D. Horiguchi et al., 1983).

EPR Oximetry Probes

The research into isoindoline nitroxides, with properties influenced by "3-Bromo-5-nitropicolinic acid" derivatives, highlights the compound's relevance in developing Electron Paramagnetic Resonance (EPR) oximetry probes. These probes are vital for studying biological systems, offering insights into cellular oxygen levels, redox states, and more (N. Khan et al., 2011).

Safety and Hazards

3-Bromo-5-nitropicolinic acid is classified with the GHS06 hazard symbol, indicating that it is toxic. The hazard statements associated with this compound are H301, H311, and H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and avoiding contact with skin, eyes, and clothing .

Mecanismo De Acción

Target of Action

It’s worth noting that picolinic acids and their derivatives have been used as organic ligands to form metal-organic complexes . These complexes have shown potential in various applications, including antitumor activity .

Mode of Action

It’s known that picolinic acids can interact with various biological targets through hydrogen bonding and other non-covalent interactions

Biochemical Pathways

For instance, niacin, a well-known derivative of picolinic acid, can modulate lipid synthesis in the liver and lipolysis in adipose tissue .

Pharmacokinetics

The bromo group might also influence the compound’s distribution and metabolism .

Result of Action

Some studies suggest that picolinic acid derivatives can have significant anticancer activity . The presence of the 5-nitropicolinic acid molecule seems to trigger the overall anticancer complex performance .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . .

Propiedades

IUPAC Name |

3-bromo-5-nitropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-4-1-3(9(12)13)2-8-5(4)6(10)11/h1-2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVXHFICIVVMCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-nitropicolinic acid | |

CAS RN |

1211583-91-3 |

Source

|

| Record name | 3-bromo-5-nitropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2943298.png)

![2-cinnamyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2943300.png)

![N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2943307.png)

![2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2943308.png)

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2943310.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)

![6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2943315.png)

![N-(4-bromophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2943317.png)